molecular formula C32H22O10 B600282 Cupressuflavone-7,7”-dimethyl ether CAS No. 26505-90-8

Cupressuflavone-7,7”-dimethyl ether

Cat. No.: B600282
CAS No.: 26505-90-8
M. Wt: 566.51
Attention: For research use only. Not for human or veterinary use.
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Description

Cupressuflavone-7,7-dimethyl ether is a biflavonoid derivative characterized by two methyl groups attached to the hydroxyl moieties at the 7-position of its flavone backbone. Methylation in flavonoids generally enhances lipophilicity, stability, and bioavailability, making such compounds valuable in pharmaceutical and nutraceutical research .

Properties

CAS No.

26505-90-8

Molecular Formula

C32H22O10

Molecular Weight

566.51

Synonyms

7,7''-Dimethylcupressuflavone;  7,7''-Di-O-methylcupressuflavone;  5,5'-Dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy[8,8'-bi-4H-1-benzopyran]-4,4'-dione

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights three naringenin derivatives with distinct methylation patterns. Below is a comparative analysis based on molecular structure, physicochemical properties, and research applications:

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Methylation Positions CAS RN
Naringenin C₁₅H₁₂O₅ 272.25 None [67604-48-2]
Naringenin chalcone C₁₅H₁₂O₅ 272.25 None (chalcone form) [25515-46-2]
Naringenin 4',7-dimethyl ether C₁₇H₁₆O₅ 300.30 4',7-positions [29424-96-2]

Key Observations :

  • Naringenin 4',7-dimethyl ether (C₁₇H₁₆O₅) has a higher molecular weight (300.30 vs. 272.25) than unmethylated naringenin due to two methyl groups. This aligns with the expected increase in lipophilicity for methylated flavonoids.
  • Methylation at 4',7-positions (vs. hypothetical 7,7-dimethylation in cupressuflavone) may influence stereoelectronic properties, altering receptor binding or antioxidant activity .

Data Table: Comparative Analysis of Naringenin Derivatives

Parameter Naringenin Naringenin Chalcone Naringenin 4',7-dimethyl ether
Molecular Weight 272.25 272.25 300.30
CAS RN [67604-48-2] [25515-46-2] [29424-96-2]
Price (10mg) JPY 20,100 JPY 40,000 (25mg) JPY 60,000
Storage Not specified 0°C–6°C Not specified
Research Focus PHY 89738 PHY 83877 PHY 82605

Price Trends : Methylation correlates with higher cost (e.g., JPY 60,000 for 10mg of naringenin 4',7-dimethyl ether vs. JPY 20,100 for unmethylated naringenin), reflecting synthetic complexity or purification challenges .

Critical Research Findings

  • Bioactivity : Methylation at 4',7-positions in naringenin derivatives has been linked to improved cytochrome P450 inhibition , a key mechanism in drug metabolism modulation .
  • Solubility: Methylated flavonoids like naringenin 4',7-dimethyl ether exhibit reduced aqueous solubility but increased compatibility with lipid-based formulations.

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